

Introduction: The Rising Prominence of Strained Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Spiro[2.2]pentane-1-carboxylic Acid**

Cat. No.: **B1275520**

[Get Quote](#)

In the landscape of modern organic chemistry and drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.^{[1][2]} Their inherent rigidity and well-defined exit vectors provide a unique platform for developing molecules that can interact with biological targets with high selectivity and efficacy.^{[3][4]}

Among these, Spiro[2.2]pentane, the smallest spiro-connected cycloalkane, represents a pinnacle of strain and structural definition.^[5] First synthesized in 1896, its derivatives are now recognized as intriguing building blocks in medicinal chemistry.^[5] This guide focuses on a key derivative, **Spiro[2.2]pentane-1-carboxylic Acid** (CAS No. 17202-64-1), a versatile intermediate that serves as a gateway to more complex molecules for applications in pharmaceuticals and materials science.^{[6][7]} Its highly strained dual cyclopropane framework imparts unique physicochemical properties and reactivity, making it a subject of significant interest for researchers aiming to explore novel chemical space.

Physicochemical and Structural Properties

Spiro[2.2]pentane-1-carboxylic acid is typically a white solid organic compound.^{[6][7]} Its structure is defined by a central quaternary carbon atom that serves as the pivot for two fused cyclopropane rings. The carboxylic acid moiety is attached to one of these highly strained rings.

Property	Value	Source
IUPAC Name	spiro[2.2]pentane-2-carboxylic acid	PubChem[8]
CAS Number	17202-64-1	PubChem[8]
Molecular Formula	C ₆ H ₈ O ₂	PubChem[8]
Molecular Weight	112.13 g/mol	PubChem[8][9]
Appearance	White Solid	NINGBO INNO PHARMCHEM[6]
Canonical SMILES	C1CC12CC2C(=O)O	PubChem[8]

Spectroscopic Characterization: A Guide to Identification

Accurate characterization is essential for verifying the integrity of **Spiro[2.2]pentane-1-carboxylic Acid**. The unique strained structure gives rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is dominated by two key features: the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[10][11]

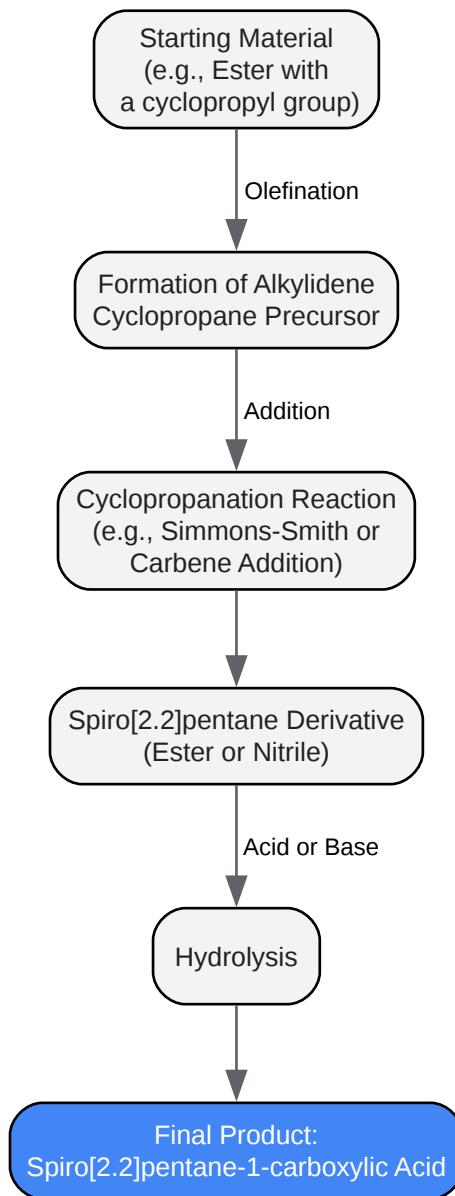
- O-H Stretch: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretch appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[12] This broad envelope frequently overlaps with the C-H stretching region.[12]
- C=O Stretch: A sharp and very intense absorption characteristic of the carbonyl group in a carboxylic acid dimer is expected around 1700-1725 cm⁻¹.[11][12]
- C-O Stretch: A medium intensity peak corresponding to the C-O single bond stretch is typically observed in the 1320-1210 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides clear indicators of the spiro[2.2]pentane framework.

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[12]
- Alpha-Proton (-CH-COOH): The proton on the carbon bearing the carboxyl group will be deshielded by the electron-withdrawing effect of the carbonyl, resonating in the 2.0-3.0 ppm region.[13]
- Cyclopropyl Protons: The remaining protons on the two cyclopropane rings are in a highly shielded environment and will appear significantly upfield, generally between 0.5 and 1.5 ppm. The complex splitting patterns will reflect the geminal and cis/trans coupling relationships within the rigid ring system.

¹³C NMR Spectroscopy:


- Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 160-180 ppm range.[12]
- Spiro Carbon (Quaternary C): The central spiro carbon will be a singlet and is expected in the upfield region for quaternary carbons.
- Cyclopropyl Carbons: The carbons of the cyclopropane rings will be found in the shielded region of the spectrum, typically between 10 and 40 ppm.

Synthesis Methodologies

The synthesis of highly strained spiropentane derivatives requires specialized methods due to the inherent ring strain.[14] While a specific, detailed industrial synthesis for **Spiro[2.2]pentane-1-carboxylic Acid** is not readily available in public literature, general strategies for forming the spiropentane core can be adapted. A common conceptual pathway involves the cyclopropanation of an alkylidenecyclopropane precursor.

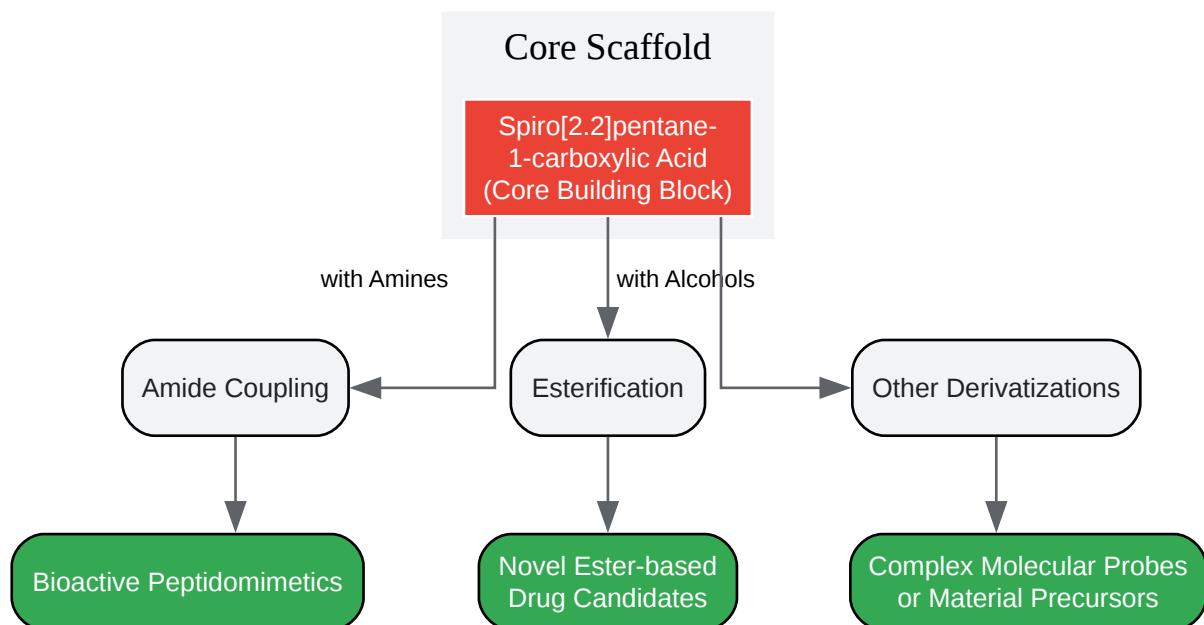
A plausible synthetic approach can be visualized as a multi-step process. The causality behind this approach lies in building the strained system sequentially, often culminating in an

intramolecular reaction to form the final spiro junction.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **Spiro[2.2]pentane-1-carboxylic Acid**.

Experimental Protocol Outline (Conceptual):


- Preparation of an Alkylidene cyclopropane: A suitable starting material, such as a cyclopropyl ketone, undergoes a Wittig-type reaction to generate an exocyclic double bond, forming an alkylidene cyclopropane.

- Diastereoselective Cyclopropanation: The alkylidenecyclopropane is then subjected to a cyclopropanation reaction. Methods like the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or the addition of a carbene (generated from a diazo compound) can be employed to form the second cyclopropane ring, creating the spiro[2.2]pentane core. [5] This step is often the most critical for establishing stereochemistry.
- Hydrolysis to the Carboxylic Acid: If the precursor carries an ester or nitrile group, a final hydrolysis step under acidic or basic conditions is performed to yield the target **Spiro[2.2]pentane-1-carboxylic Acid**.

Applications in Research and Drug Development

The true value of **Spiro[2.2]pentane-1-carboxylic Acid** lies in its application as a rigid, three-dimensional building block.[3][6] Its unique structure is leveraged to impart specific conformational constraints on larger molecules, a highly desirable trait in drug design.

- Scaffold for Novel Therapeutics: The spiro[2.2]pentane core serves as a non-aromatic, sp^3 -rich scaffold. Replacing traditional flat aromatic rings with such three-dimensional structures can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while also exploring new interactions with biological targets.[2][4]
- Conformationally Constrained Analogues: It can be used to synthesize conformationally restricted analogues of known bioactive molecules or amino acids.[5] This rigidity helps in "locking" a molecule into a specific bioactive conformation, which can increase potency and reduce off-target effects.
- Advanced Materials: The defined geometry and high strain energy of the spiropentane unit can be exploited in the synthesis of novel polymers and advanced materials with unique physical properties.[6]

[Click to download full resolution via product page](#)

Role as a central building block in chemical synthesis.

Safety and Handling

According to GHS hazard statements, **Spiro[2.2]pentane-1-carboxylic Acid** is considered a hazardous substance.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[8]
- Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Spiro[2.2]pentane-1-carboxylic Acid is more than just a chemical intermediate; it is a key that unlocks access to a class of highly strained, structurally defined molecules. Its rigid three-dimensional framework offers a compelling alternative to traditional flat scaffolds in medicinal chemistry and materials science. As synthetic methodologies become more robust and the demand for novel sp³-rich compounds grows, the importance of versatile building blocks like

Spiro[2.2]pentane-1-carboxylic Acid is set to increase, paving the way for the next generation of innovative drugs and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinfo.com [nbinfo.com]
- 7. nbinfo.com [nbinfo.com]
- 8. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SPIRO[2.2]PENTANE-1-CARBOXYLIC ACID | 17202-64-1 [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction: The Rising Prominence of Strained Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275520#properties-of-spiro-2-2-pentane-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com